5-Fluoro-6-methyl isatin
CAS No.: 749240-54-8
Cat. No.: VC3758844
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 749240-54-8 |
---|---|
Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.15 g/mol |
IUPAC Name | 5-fluoro-6-methyl-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C9H6FNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |
Standard InChI Key | QCPNTAQCZZNWQK-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1F)C(=O)C(=O)N2 |
Canonical SMILES | CC1=CC2=C(C=C1F)C(=O)C(=O)N2 |
Introduction
Physical and Chemical Properties
5-Fluoro-6-methyl isatin, also known as 5-fluoro-6-methyl-1H-indole-2,3-dione, is an isatin derivative with specific substituents at positions 5 and 6 of the isatin core structure. Its fundamental properties are essential for understanding its behavior in various chemical and biological systems.
Basic Information
The compound is characterized by the following physical and chemical parameters:
Table 1: Basic Properties of 5-Fluoro-6-Methyl Isatin
Property | Value |
---|---|
CAS Number | 749240-54-8 |
Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.14800 |
Density | 1.399 g/cm³ |
Exact Mass | 179.03800 |
The molecular structure of 5-Fluoro-6-methyl isatin features a fluorine atom at position 5 and a methyl group at position 6 of the isatin scaffold, which significantly influences its chemical reactivity and biological activity .
Physical Properties
5-Fluoro-6-methyl isatin possesses specific physical characteristics that are important for its applications in chemical synthesis and pharmaceutical formulations:
Table 2: Physical Properties of 5-Fluoro-6-Methyl Isatin
Property | Value |
---|---|
PSA (Polar Surface Area) | 46.17000 |
LogP | 1.40690 |
Index of Refraction | 1.573 |
HS Code | 2933990090 |
The moderate LogP value of 1.40690 indicates a balanced lipophilicity, which is advantageous for membrane permeability in biological systems . This property is particularly relevant for drug delivery applications and cellular uptake mechanisms.
Synthesis Methods
The synthesis of 5-Fluoro-6-methyl isatin involves specific chemical procedures that yield the target compound with high purity. Various synthetic routes have been developed, with particular attention to efficiency and yield.
Standard Synthetic Route
A common method for synthesizing 5-Fluoro-6-methyl isatin utilizes chloral hydrate and 2-fluoro-5-aminotoluene as starting materials. The process typically follows these key steps:
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Formation of an intermediate using chloral hydrate, sodium sulfate, and hydroxylamine hydrochloride
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Reaction with 4-fluoro-3-methyl aniline in acidic conditions
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Cyclization to form the isatin structure
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Purification to obtain the final product
The reaction conditions typically involve heating the mixture to boiling for a brief period, followed by cooling and subsequent processing steps .
Alternative Synthesis Methods
The synthesis can also proceed through the formation of 5-fluoro-4-methyl-anthranilic acid intermediates. This pathway involves:
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Dissolving chloral hydrate in water
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Adding sodium sulfate, hydroxylamine hydrochloride, and 4-fluoro-3-methyl aniline
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Heating the mixture briefly to boiling
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Cooling and isolating the intermediate product
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Treatment with concentrated sulfuric acid at controlled temperatures
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Final isolation and purification steps
This method produces a mixture of regioisomers, including both 5-fluoro and 3-fluoro 3-methyl-isatin variants, which necessitates additional separation steps .
Biological Activities
5-Fluoro-6-methyl isatin exhibits diverse biological activities, making it a compound of considerable interest in pharmaceutical research and drug development.
Anticancer Properties
Research has demonstrated that 5-Fluoro-6-methyl isatin and related isatin derivatives possess significant anticancer potential against various cancer cell lines.
Table 3: Anticancer Activity of 5-Fluoro-6-Methyl Isatin Against Selected Cancer Cell Lines
Cell Line | IC50 (μM) | Comparison Drug (Doxorubicin) IC50 (μM) |
---|---|---|
MCF-7 | 1.84 | 2.57 |
HCT-116 | 3.31 | 3.70 |
HepG2 | 6.99 | 3.56 |
The compound shows particularly promising activity against MCF-7 breast cancer cells, with an IC50 value lower than the standard chemotherapeutic agent doxorubicin. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, potentially including increased BAX expression and activation of caspase-3.
Antimicrobial Activity
5-Fluoro-6-methyl isatin and related fluorinated isatin derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 4: Antimicrobial Activity of Fluorinated Isatin Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
5-Fluoro-6-methyl isatin | S. aureus | 15 |
5-Fluoro-6-methyl isatin | E. coli | 15 |
Related compound (3-F derivative) | E. coli | Higher activity |
Related compound (3-F derivative) | P. aeruginosa | Higher activity |
Fluorinated isatin derivatives have shown promising antibacterial activity, with compounds containing fluorine substituents exhibiting enhanced efficacy against specific bacterial strains . The 3-F derivative, in particular, demonstrated better activity against Gram-negative bacteria such as E. coli and P. aeruginosa .
DNA Protective Activity
Research has indicated that isatin derivatives, including 5-Fluoro-6-methyl isatin, may possess DNA protective properties against oxidative damage.
Studies have shown that certain isatin compounds can mitigate damage caused by hydroxyl radicals, with protection percentages around 54% for some derivatives. The presence of specific functional groups, including fluorine substituents, appears to enhance DNA binding capacity and protective effects against oxidative stress.
Structure-Activity Relationship
The biological activity of 5-Fluoro-6-methyl isatin is significantly influenced by its structural features, particularly the positioning of functional groups on the isatin ring.
Impact of Fluorine Substitution
The fluorine atom at position 5 imparts specific properties that enhance the compound's biological activities:
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Increased metabolic stability due to the strong C-F bond
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Altered electron distribution across the molecule
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Enhanced binding affinity to target proteins
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Improved membrane permeability
These properties contribute to the observed antimicrobial and anticancer activities of the compound . Particularly, fluorinated isatin derivatives have demonstrated enhanced efficacy against bacterial strains, with the 3-F derivative showing superior activity against Gram-negative bacteria like E. coli .
Role of Methyl Group
The methyl group at position 6 further modifies the compound's properties:
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Increased lipophilicity
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Altered steric effects during binding to target proteins
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Modified electronic properties of the isatin core
The combined presence of both fluorine and methyl substituents creates a unique electronic environment that distinguishes 5-Fluoro-6-methyl isatin from other isatin derivatives and contributes to its specific biological profile .
Chemical Reactions
5-Fluoro-6-methyl isatin can participate in various chemical reactions that are characteristic of the isatin structure while also displaying reactivity patterns influenced by its specific substituents.
Typical Reactions
The compound can undergo several reaction types:
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Nucleophilic substitution reactions, particularly at the fluorine-substituted position
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Oxidation reactions yielding anthranilic acid derivatives
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Reduction reactions producing corresponding amines or alcohols
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Condensation reactions at the carbonyl groups
These reactions form the basis for utilizing 5-Fluoro-6-methyl isatin as a synthetic intermediate in the preparation of more complex molecules with potential pharmaceutical applications .
Reaction with Biological Targets
At the molecular level, 5-Fluoro-6-methyl isatin interacts with various biological targets through:
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Hydrogen bonding interactions
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Hydrophobic interactions
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π-stacking with aromatic amino acid residues
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Fluorine-specific interactions with protein targets
These interaction modes are critical for the compound's biological activities and have been investigated through molecular docking studies with target proteins .
Research Applications
The unique properties of 5-Fluoro-6-methyl isatin have led to its application in various research areas, particularly in pharmaceutical development.
Drug Discovery
As a scaffold for developing novel therapeutic agents, 5-Fluoro-6-methyl isatin has been utilized in several ways:
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As a starting point for synthesizing compound libraries
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In structure-activity relationship studies
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As a lead compound for anticancer drug development
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In the design of antimicrobial agents
The compound's balanced lipophilicity and specific biological activities make it an attractive starting point for medicinal chemistry investigations .
Enzyme Inhibition Studies
Research has shown that isatin derivatives, including fluorinated variants, can inhibit various enzymes:
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Carbonic anhydrase isoforms (particularly IX and XII)
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Filamentous temperature-sensitive protein Z (FtsZ) in bacteria
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Various proteases implicated in disease processes
These inhibitory properties underlie many of the observed biological effects and provide mechanistic insights into the compound's mode of action .
Comparison with Related Compounds
To better understand the unique properties of 5-Fluoro-6-methyl isatin, it is instructive to compare it with structurally related compounds.
Comparison with Other Isatin Derivatives
Table 5: Comparison of 5-Fluoro-6-Methyl Isatin with Related Compounds
Compound | Key Structural Difference | Notable Properties |
---|---|---|
Isatin (parent compound) | No substituents | Basic isatin scaffold, reference compound |
5-Fluoroisatin | Lacks methyl group at position 6 | Different lipophilicity profile |
6-Methylisatin | Lacks fluorine at position 5 | Different electronic properties |
5-Nitroisatin | NO2 group instead of F at position 5 | Enhanced enzyme inhibition properties |
The specific combination of fluorine at position 5 and methyl at position 6 gives 5-Fluoro-6-methyl isatin distinctive properties compared to other isatin derivatives. For instance, while 5-nitroisatin derivatives have shown selective inhibition of carbonic anhydrase isoforms CA IX and CA XII with Ki values of 15.7 nM and 3.7 nM respectively, the fluorinated derivatives demonstrate different selectivity profiles .
Biological Activity Comparison
Different isatin derivatives demonstrate varying levels of biological activity:
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5-Nitroisatin derivatives show selective inhibition against carbonic anhydrase isoforms
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3-Chloro and 3-Bromo derivatives exhibit enhanced activity against S. aureus
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3-Fluoro derivatives demonstrate superior activity against E. coli and P. aeruginosa
These variations illustrate how small changes in the substitution pattern can significantly affect biological activity, highlighting the importance of structure-activity relationship studies in optimizing isatin derivatives for specific applications .
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